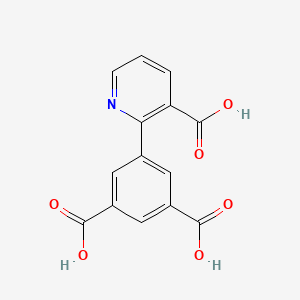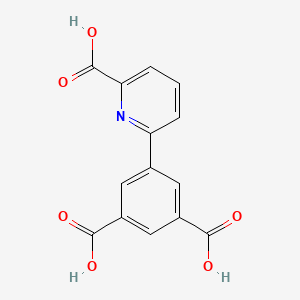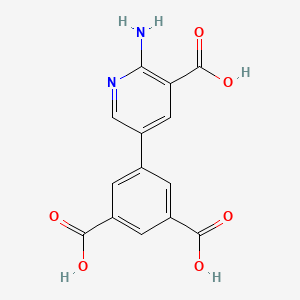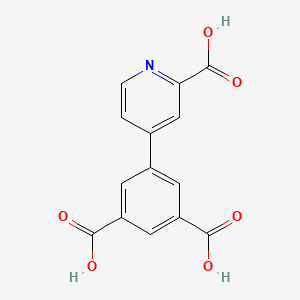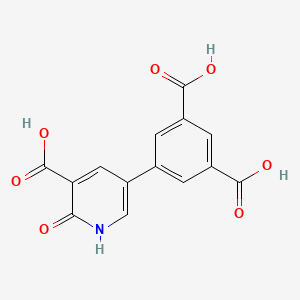
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid (5-DCHNA) is a naturally occurring compound found in plants and animals that is known to have a wide range of biological activities. 5-DCHNA is a derivative of nicotinic acid, one of the two main active ingredients in nicotine. It has been studied for its potential therapeutic applications, such as in the treatment of diabetes, obesity, cardiovascular diseases, and cancer. In addition, 5-DCHNA has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties.
科学的研究の応用
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential to improve glucose metabolism and reduce insulin resistance in type 2 diabetes, as well as its potential to reduce obesity and cardiovascular disease risk.
作用機序
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% is thought to act by inhibiting the activities of enzymes involved in glucose metabolism, such as glucokinase, hexokinase, and glycogen synthase. In addition, it has been found to reduce the activity of enzymes involved in the synthesis of lipids and cholesterol, such as fatty acid synthase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Finally, 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been found to reduce the expression of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been found to reduce glucose levels in the blood, as well as to reduce insulin resistance and improve glucose tolerance in type 2 diabetes. In addition, it has been found to reduce levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in the blood. 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has also been found to reduce inflammation, improve antioxidant status, and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments include its easy synthesis and availability, its low cost, and its wide range of biological activities. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments. For example, it has been found to be unstable in aqueous solutions, and it can be toxic at high concentrations. In addition, it is not suitable for long-term storage, as it can degrade over time.
将来の方向性
The potential applications of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% are still being explored, and there are many future directions for research. For example, further studies are needed to investigate the effects of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% on other diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research is needed to explore the mechanisms of action of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% and to develop more effective formulations for its use. Finally, studies are needed to investigate the potential synergistic effects of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% with other compounds, such as natural products, pharmaceuticals, and nutraceuticals.
合成法
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized from nicotinic acid and a dicarboxylic acid. The reaction involves the condensation of the two molecules in the presence of an acid catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. It can also be synthesized from a variety of other starting materials, such as nicotinamide, nicotinic acid, and glucose.
特性
IUPAC Name |
5-(5-carboxy-6-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-11-10(14(21)22)4-9(5-15-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFVMHYMLYAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688286 |
Source


|
| Record name | 5-(5-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262008-97-8 |
Source


|
| Record name | 5-(5-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





